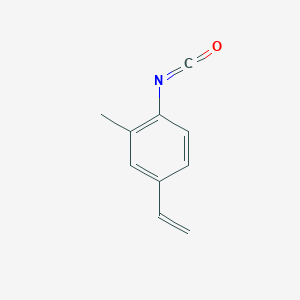
4-Ethenyl-1-isocyanato-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-1-isocyanato-2-methylbenzene is an organic compound with the molecular formula C10H9NO It is a derivative of benzene, characterized by the presence of an ethenyl group, an isocyanate group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1-isocyanato-2-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzene (toluene).
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of the Isocyanate Group: The isocyanate group can be introduced by reacting the intermediate product with phosgene (COCl2) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-1-isocyanato-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The isocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.
Polymerization: The ethenyl group can undergo polymerization reactions, forming polymers with various properties depending on the polymerization conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and water.
Polymerization: Catalysts such as free radical initiators (e.g., benzoyl peroxide) or coordination catalysts (e.g., Ziegler-Natta catalysts).
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives such as nitrobenzene, sulfonated benzene, and halogenated benzene.
Nucleophilic Substitution: Ureas, carbamates, and other derivatives.
Polymerization: Polymers with varying molecular weights and properties.
Scientific Research Applications
4-Ethenyl-1-isocyanato-2-methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethenyl-1-isocyanato-2-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The ethenyl group can undergo polymerization, forming long-chain polymers with specific properties. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Isocyanato-1-methylbenzene: Similar structure but lacks the ethenyl group.
4-Ethynyltoluene: Similar structure but contains an ethynyl group instead of an isocyanate group.
4-Methylphenyl isocyanate: Similar structure but lacks the ethenyl group.
Uniqueness
4-Ethenyl-1-isocyanato-2-methylbenzene is unique due to the presence of both an ethenyl group and an isocyanate group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
83215-19-4 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-ethenyl-1-isocyanato-2-methylbenzene |
InChI |
InChI=1S/C10H9NO/c1-3-9-4-5-10(11-7-12)8(2)6-9/h3-6H,1H2,2H3 |
InChI Key |
KMAHHLFNFUASFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















